molecular formula C22H28N2O B6122404 (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone

(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone

Cat. No. B6122404
M. Wt: 336.5 g/mol
InChI Key: IMAMXMWDWGJOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various forms of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone works by inhibiting the activity of several enzymes and proteins involved in the PI3K/AKT/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. By blocking this pathway, (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a potent inhibitory effect on various cancer cell lines in vitro, as well as in animal models of cancer. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is its ability to selectively target cancer cells while sparing normal cells, which can reduce the risk of side effects. However, the compound may also have limitations in terms of its efficacy and safety, and further studies are needed to fully evaluate its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, including the development of new formulations and delivery methods, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone and its potential applications in other disease areas, such as autoimmune disorders.

Synthesis Methods

The synthesis of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone involves several steps, including the reaction of 4-tert-butylphenylboronic acid with 2-pyridylmethyl chloride to form the corresponding boronate ester, which is then coupled with 3-piperidinylmethanone in the presence of a palladium catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential use in the treatment of various forms of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

properties

IUPAC Name

(4-tert-butylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-22(2,3)19-11-9-17(10-12-19)21(25)18-7-6-14-24(15-18)16-20-8-4-5-13-23-20/h4-5,8-13,18H,6-7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAMXMWDWGJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone

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